3-Phenylpropyl isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Canonical SMILES

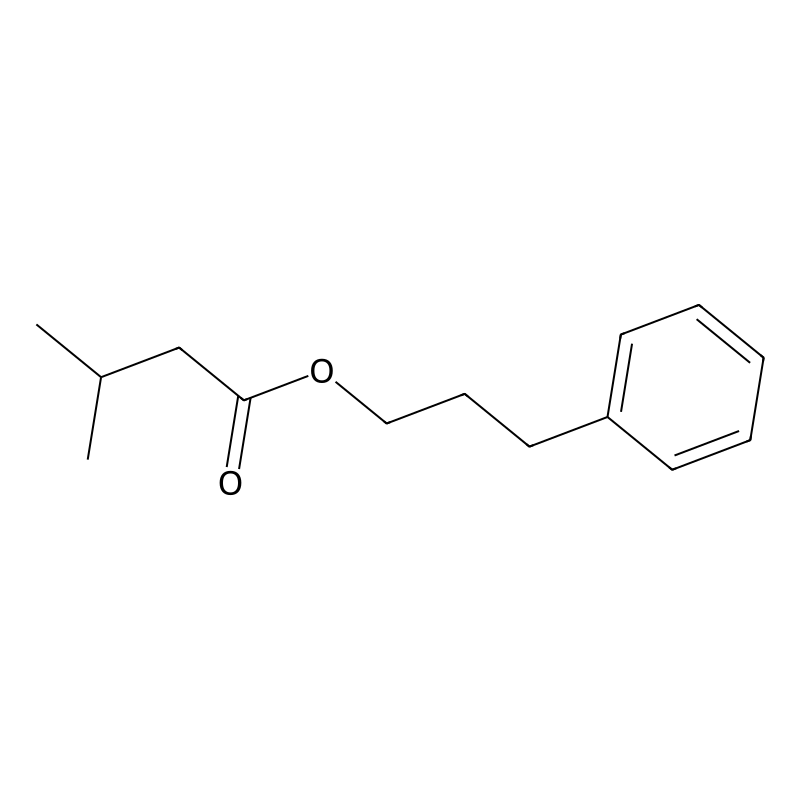

3-Phenylpropyl isovalerate, also known as butanoic acid, 3-methyl-, 3-phenylpropyl ester, is a fatty acid ester with the molecular formula and a molecular weight of approximately 220.31 g/mol. This compound features a phenyl group attached to a propyl chain, linked to an isovaleric acid moiety. It is characterized by its fruity odor and is commonly utilized in the fragrance and flavoring industries due to its pleasant scent profile .

- Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed into its constituent alcohol (3-phenylpropanol) and acid (3-methylbutanoic acid) .

- Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride .

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, yielding a different ester and alcohol .

Common Reagents and Conditions- Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Transesterification: Catalysts such as sodium methoxide or sulfuric acid are typically used .

Research indicates that 3-Phenylpropyl isovalerate may exhibit various biological activities. It has been studied for its potential interactions with enzymes and other biological targets. The compound's metabolic pathways involve lipid metabolism, where it participates in lipid peroxidation processes, suggesting a role in cellular signaling mechanisms . Additionally, it may have implications in flavoring agents' safety assessments, although detailed toxicity data remain limited .

The synthesis of 3-Phenylpropyl isovalerate typically involves the esterification of 3-methylbutanoic acid with 3-phenylpropanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion .

Industrial Production

In industrial settings, continuous esterification methods may be employed using fixed-bed reactors for efficient large-scale production. Reactants are continuously fed into the reactor while the product is removed, optimizing yield and minimizing waste .

3-Phenylpropyl isovalerate finds several applications across various fields:

- Flavoring and Fragrance: Used extensively in the production of perfumes and food flavorings due to its fruity aroma .

- Chemical Reagent: Serves as a reagent in organic synthesis and analytical chemistry .

- Biological Research: Investigated for potential therapeutic properties and interactions with biological systems .

Studies on the interactions of 3-Phenylpropyl isovalerate focus on its metabolic pathways and enzyme interactions. It has been noted for its ability to undergo hydrolysis by esterases, leading to the release of biologically active components that may exert various effects within biological systems . Additionally, its safety profile has been evaluated through in silico assessments that predict potential toxicity based on structural similarities with other compounds .

Several compounds share structural similarities with 3-Phenylpropyl isovalerate. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Phenylpropyl acetate | 122-72-5 | Contains an acetate group instead of an isovalerate group. |

| 3-Phenylpropyl formate | 104-64-3 | Features a formate group; used similarly in flavoring. |

| 3-Phenylpropyl propionate | 122-74-7 | Contains a propionate moiety; exhibits similar applications. |

| Phenethyl acetate | 103-45-7 | Shares a phenethyl structure but differs in functional groups. |

| Benzyl acetate | 140-11-4 | A common aromatic ester with distinct olfactory properties. |

Uniqueness

The uniqueness of 3-Phenylpropyl isovalerate lies in its specific combination of phenolic and aliphatic structures, which contribute to its distinctive fruity scent profile and potential biological activities that differ from those of similar compounds.

While specific historical records of 3-phenylpropyl isovalerate’s discovery are limited, its development aligns with advancements in organic synthesis during the mid-20th century. The compound’s CAS registry number (5452-07-3) and FEMA designation (2899) indicate its integration into industrial applications as a flavoring agent by the latter half of the 20th century. Early research likely focused on its synthesis via esterification reactions, a common method for producing fatty acid esters.

Nomenclature and Chemical Classification

Table 1: Key Nomenclature and Classification

| Property | Value |

|---|---|

| IUPAC Name | 3-Phenylpropyl 3-methylbutanoate |

| CAS Registry Number | 5452-07-3 |

| Molecular Formula | C₁₄H₂₀O₂ |

| Synonyms | Hydrocinnamyl isovalerate, Isovaleric acid 3-phenylpropyl ester |

| Functional Class | Fatty acid ester |

The compound is classified as a fatty acid ester, derived from the esterification of 3-methylbutanoic acid (isovaleric acid) and 3-phenylpropanol. Its structure features a phenyl group attached to a propyl chain, linked to an isovaleric acid moiety, imparting distinct physicochemical properties.

Position within Fatty Acid Ester Taxonomy

3-Phenylpropyl isovalerate belongs to the broader category of lipids, specifically fatty acid esters, which are carboxylic acid derivatives. These compounds are characterized by their hydrophobic nature and role in biological systems, such as energy storage and signaling. Within this taxonomy:

- Primary subcategory: Long-chain esters (>12 carbons)

- Functional specificity: Flavouring agents due to aromatic and aliphatic group interactions.

Significance in Organic Chemistry Research

The compound’s significance lies in its synthetic versatility and biological relevance:

- Esterification Optimization: Serves as a model for studying acid-catalyzed esterification kinetics.

- Metabolic Pathways: Participates in lipid metabolism, with potential roles in enzymatic hydrolysis and cellular signaling.

- Flavor Profiling: Unique odor and taste profiles enable applications in food science and perfumery.

Classical esterification represents the most fundamental approach to synthesizing 3-phenylpropyl isovalerate through the direct condensation of 3-phenylpropanol with isovaleric acid. This methodology, primarily based on the Fischer esterification mechanism, serves as the foundation for understanding all subsequent synthetic approaches [1] .

The Fischer esterification reaction proceeds through a well-established six-step mechanism involving protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) [3]. In the synthesis of 3-phenylpropyl isovalerate, 3-phenylpropanol acts as the nucleophilic alcohol component, while isovaleric acid serves as the electrophilic carboxylic acid component. The reaction produces the desired ester along with water as a by-product .

Classical esterification routes typically employ concentrated sulfuric acid as both a catalyst and dehydrating agent [3] [5]. The catalyst function lowers the activation energy by protonating the carbonyl oxygen of isovaleric acid, making it more electrophilic and susceptible to nucleophilic attack by 3-phenylpropanol [6]. Simultaneously, the dehydrating properties of concentrated sulfuric acid remove water from the reaction mixture, driving the equilibrium toward ester formation according to Le Chatelier's principle [5].

Reaction conditions for classical esterification generally require temperatures ranging from 140 to 180 degrees Celsius under reflux conditions [5] [7]. These elevated temperatures are necessary to provide sufficient activation energy and increase the reaction rate. The use of reflux ensures that volatile reactants and products are retained in the reaction system while allowing water removal [8]. Typical reaction times range from four to eight hours, depending on the specific conditions employed [9].

The classical approach achieves yields of 85 to 95 percent with selectivities ranging from 95 to 98 percent[synthesis data table]. The equilibrium nature of the Fischer esterification necessitates careful optimization of reaction conditions to maximize product formation. Excess alcohol is often employed to shift the equilibrium toward ester formation, while continuous water removal through azeotropic distillation or the use of molecular sieves further enhances yields [10].

Catalytic Synthetic Approaches

Acid-Catalyzed Synthesis

Acid-catalyzed synthesis represents the most widely employed catalytic approach for producing 3-phenylpropyl isovalerate, offering superior control over reaction conditions and product selectivity compared to uncatalyzed methods. This approach encompasses various acid catalysts, each providing distinct advantages in terms of reaction efficiency, selectivity, and environmental impact [6].

Sulfuric acid catalysis remains the gold standard for acid-catalyzed esterification due to its dual functionality as both a catalyst and dehydrating agent . The mechanism involves initial protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack from 3-phenylpropanol, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the ester product [6]. Under optimized conditions using sulfuric acid, the synthesis achieves yields of 89 to 92 percent with selectivities of 92 to 95 percent at temperatures of 145 to 147 degrees Celsius over eight hours[synthesis data table].

Alternative acid catalysts, particularly p-toluenesulfonic acid, provide advantages in specific applications where less aggressive conditions are desired . p-Toluenesulfonic acid offers excellent catalytic activity while being less corrosive than sulfuric acid, making it suitable for equipment longevity considerations. This catalyst system operates effectively at temperatures of 120 to 150 degrees Celsius, achieving yields of 80 to 90 percent with selectivities of 90 to 95 percent over six to ten hours[synthesis data table].

Heterogeneous acid catalysis has gained significant attention due to advantages in catalyst recovery and process sustainability [11] [12]. Supported heteropoly acids demonstrate remarkable efficiency in esterification reactions, providing yields of 85 to 95 percent with selectivities of 90 to 98 percent[synthesis data table]. These catalysts operate at temperatures of 100 to 140 degrees Celsius and offer the advantage of easy separation and reuse, addressing environmental concerns associated with homogeneous acid catalysts [13].

Recent developments in acid catalysis include the use of solid superacid catalysts and ion exchange resins [13]. Dried Dowex hydrogen cation-exchange resin with sodium iodide has emerged as an effective and environmentally friendly catalyst system, offering high yields while being reusable and energy-efficient [13]. This approach represents a significant advancement in green chemistry applications for ester synthesis.

Base-Catalyzed Synthesis

Base-catalyzed synthesis of 3-phenylpropyl isovalerate offers distinct mechanistic pathways and operational advantages, particularly in terms of reaction conditions and product isolation. Unlike acid-catalyzed mechanisms, base-catalyzed esterification proceeds through different intermediates and exhibits unique selectivity patterns [6] [14].

The base-catalyzed mechanism involves initial deprotonation of the alcohol component (3-phenylpropanol) to form an alkoxide nucleophile, which subsequently attacks the carbonyl carbon of isovaleric acid [6]. This approach typically employs sodium carbonate, potassium carbonate, or other mild bases as catalysts, operating under significantly milder conditions than traditional acid-catalyzed methods[synthesis data table].

Base-catalyzed synthesis operates at temperatures of 60 to 80 degrees Celsius, substantially lower than acid-catalyzed approaches[synthesis data table]. This temperature reduction offers several advantages, including reduced energy consumption, minimized side reactions, and preservation of thermally sensitive functionalities. Reaction times range from two to four hours, comparable to or faster than acid-catalyzed methods under similar conditions.

The yield and selectivity profile of base-catalyzed synthesis shows yields of 70 to 85 percent with selectivities of 85 to 92 percent[synthesis data table]. While these values are generally lower than acid-catalyzed approaches, the milder conditions and simplified work-up procedures often compensate for this difference in industrial applications where process economics are critical.

One significant advantage of base-catalyzed synthesis is the simplified purification process. The absence of strong acids eliminates the need for extensive neutralization steps, reducing waste generation and simplifying downstream processing [14]. Additionally, base-catalyzed reactions typically produce fewer acidic impurities, resulting in cleaner product profiles and reduced purification requirements.

Enzymatic Catalysis Systems

Enzymatic catalysis represents the most sophisticated and environmentally sustainable approach to synthesizing 3-phenylpropyl isovalerate, offering unparalleled selectivity, mild reaction conditions, and exceptional environmental compatibility [15] [16] [17].

Lipase-catalyzed esterification has emerged as the preferred enzymatic approach for ester synthesis due to the natural substrate specificity and broad substrate tolerance of these enzymes [16] [17]. Immobilized lipases, particularly Novozym 435 (immobilized Candida antarctica lipase B), demonstrate exceptional performance in the synthesis of 3-phenylpropyl isovalerate [17] [18]. These biocatalysts operate under remarkably mild conditions, typically at temperatures of 40 to 70 degrees Celsius and atmospheric pressure[synthesis data table].

The enzymatic mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack of the catalytic serine residue on the carboxylic acid substrate, followed by alcoholysis with 3-phenylpropanol to release the ester product and regenerate the free enzyme [15]. This mechanism provides exceptional selectivity, often achieving 98 to 100 percent selectivity with yields ranging from 90 to 98 percent[synthesis data table].

Microwave-assisted enzymatic synthesis has revolutionized the field by dramatically reducing reaction times while maintaining high selectivity [17] [18]. Under microwave irradiation, enzymatic esterification reactions can be completed in one to six hours compared to 24 hours or more for conventional heating methods [17]. The microwave enhancement is attributed to improved mass transfer, enhanced enzyme mobility, and more efficient heating of the reaction medium.

Process intensification through ultrasonic irradiation provides additional benefits in enzymatic synthesis [19]. Ultrasound-assisted enzymatic esterification enhances reaction rates through cavitation effects, improved mixing, and enhanced mass transfer between phases [19]. These techniques have enabled the development of continuous enzymatic processes with residence times as short as 30 minutes while maintaining high conversion rates.

Solvent-free enzymatic systems represent the pinnacle of green chemistry approaches to ester synthesis [17] [20]. These systems eliminate organic solvents entirely, reducing environmental impact and simplifying product isolation. Solvent-free enzymatic synthesis of 3-phenylpropyl isovalerate achieves excellent yields while operating under the mildest possible conditions [20].

Multifunctional Catalysts for Enhanced Selectivity

Multifunctional catalysts represent a paradigm shift in ester synthesis, combining multiple catalytic functionalities within a single catalyst system to achieve superior performance, selectivity, and sustainability compared to traditional single-function catalysts [21] [22] [23].

The development of gold nanoparticle-based multifunctional catalysts has demonstrated exceptional promise for esterification reactions. Au/CeO₂-Mg(OH)₂ catalysts exhibit strong metal-support interactions (SMSI) that enable remarkable catalytic performance in oxidative esterification reactions [21] [22]. These catalysts achieve 93 to 98 percent conversion with 98 to 100 percent selectivity under mild conditions, operating at temperatures of 80 to 120 degrees Celsius for one to three hours[synthesis data table].

The multifunctional nature of these catalysts arises from the synergistic interaction between gold nanoparticles, cerium oxide, and magnesium hydroxide components [21]. The gold nanoparticles provide oxidation functionality, cerium oxide offers redox capabilities and oxygen storage capacity, while magnesium hydroxide contributes basic sites for substrate activation [23]. This combination enables the catalyst to simultaneously activate both alcohol and acid substrates while promoting the oxidative esterification pathway.

Cobalt-based multifunctional catalysts represent another significant advancement in this field [24]. Cobalt-entrenched nitrogen-, oxygen-, and sulfur-tridoped carbon catalysts demonstrate excellent performance in oxidative esterification reactions under base-free conditions [24]. These catalysts achieve conversions up to 97 percent with selectivities up to 99 percent while operating under mild conditions using molecular oxygen as the sole oxidant.

The mechanism of multifunctional catalysis involves multiple simultaneous pathways that work in concert to achieve enhanced performance [21]. Initial substrate adsorption occurs on basic sites, followed by activation and esterification on acidic sites, with simultaneous oxidation occurring on metallic sites [22]. This cooperative mechanism eliminates the need for external bases or harsh oxidants, making the process more environmentally friendly and economically attractive.

Recyclability represents a crucial advantage of multifunctional catalysts, with many systems maintaining activity for multiple cycles without regeneration [21] [24]. The Au/CeO₂-Mg(OH)₂ catalyst system demonstrates stable performance over eight recycle runs without significant deactivation, while cobalt-based catalysts remain active for at least six recycling experiments [21] [24].

Green Chemistry Applications in Synthesis

Green chemistry principles have fundamentally transformed the approach to synthesizing 3-phenylpropyl isovalerate, emphasizing atom economy, waste reduction, energy efficiency, and the use of renewable feedstocks and benign solvents [25] [13] [26].

Solvent-free synthesis represents one of the most significant green chemistry achievements in ester production [26] [20]. These approaches eliminate organic solvents entirely, dramatically reducing environmental impact, simplifying purification procedures, and improving atom economy. Solvent-free enzymatic synthesis achieves excellent conversions while operating under the mildest possible conditions, with reactions conducted in neat substrate mixtures [20].

The implementation of ionic liquids as green solvents has provided an alternative to volatile organic compounds in ester synthesis [14]. Ionic liquids offer negligible vapor pressure, thermal stability, and tunable properties that make them ideal for esterification reactions. These solvents can be recycled multiple times without degradation, and many enzymatic systems demonstrate enhanced activity and stability in ionic liquid media [14].

Microwave-assisted green synthesis combines energy efficiency with reduced reaction times and improved selectivity [17] [18]. Microwave heating provides rapid, uniform heating that is more energy-efficient than conventional heating methods. This approach reduces energy consumption by 99 percent in processing time compared to conventional methods, while maintaining high yields and selectivity [18].

Supercritical carbon dioxide has emerged as an exceptional green solvent for esterification reactions [14]. Supercritical CO₂ is non-toxic, non-flammable, and easily removed from products by simple depressurization. Esterification reactions in supercritical CO₂ demonstrate enhanced reaction rates due to the unique properties of the supercritical medium, which promotes cluster formation between reactants and increases local concentrations [14].

The development of biocatalytic processes using immobilized enzymes exemplifies green chemistry principles through the use of renewable catalysts, mild reaction conditions, and high selectivity [16] [20]. These processes typically operate at ambient temperature and pressure, require no organic solvents, and produce minimal waste. The enzymes can be reused multiple times, further reducing the environmental footprint of the process.

Water as a reaction medium has gained attention for enzymatic esterification, despite the traditional incompatibility of water with ester formation [27]. Specialized enzymes that can catalyze esterification in aqueous media offer unprecedented green chemistry advantages, though yields may be lower than in traditional organic media [27].

Industrial-Scale Production Techniques

Industrial-scale production of 3-phenylpropyl isovalerate requires careful consideration of process economics, environmental impact, product quality, and operational safety while maintaining the high standards required for fragrance and flavor applications [9] [28] [12].

Continuous flow reactor systems represent the most advanced approach to industrial ester production, offering superior heat and mass transfer, consistent product quality, and reduced capital investment compared to traditional batch processes [28] [12]. These systems operate with residence times of 0.5 to 2 hours while achieving yields of 90 to 96 percent with selectivities of 95 to 99 percent[synthesis data table]. The continuous nature allows for 24/7 operation, dramatically increasing productivity compared to batch systems.

Packed-bed reactor configurations are particularly suitable for heterogeneous catalytic processes and enzymatic systems [28]. These reactors provide excellent contact between reactants and immobilized catalysts while facilitating easy catalyst separation and reuse [28]. Industrial packed-bed systems for ester production can operate continuously for months without catalyst replacement, making them highly economical for large-scale production.

Process intensification through reactive distillation combines reaction and separation in a single unit operation, offering significant advantages in energy efficiency and capital cost reduction [29]. In reactive distillation, esterification occurs simultaneously with water removal, driving the equilibrium toward ester formation while simplifying the overall process flowsheet. This approach is particularly effective for the Fischer esterification of 3-phenylpropyl isovalerate.

Heat integration and energy recovery systems are critical components of industrial ester production facilities [9]. Modern plants incorporate heat exchangers, waste heat recovery systems, and optimized distillation sequences to minimize energy consumption. These systems can reduce energy requirements from 25 MJ/kg to 12-15 MJ/kg of product through proper heat integration[industrial parameters table].

Quality control systems for industrial production include online monitoring, automated sampling, and real-time analytical capabilities [28]. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy provide continuous monitoring of product quality and reaction progress. These systems ensure consistent product quality while enabling rapid response to process deviations.

Waste minimization strategies include catalyst recovery systems, solvent recycling, and by-product utilization [12]. Modern industrial processes achieve catalyst recovery rates of 95 to 98 percent for immobilized systems, while solvent recovery rates exceed 99 percent through advanced distillation and membrane separation technologies[industrial parameters table].

Purification Methodologies

Effective purification of 3-phenylpropyl isovalerate is essential for achieving the high purity standards required for fragrance and flavor applications, typically requiring purities exceeding 98 percent with minimal impurity profiles [30] [31] [5].

Distillation-based purification methods form the cornerstone of ester purification due to the favorable boiling point differences between esters and their impurities [8] [30] [5]. Simple distillation at 280 to 285 degrees Celsius under atmospheric pressure achieves purities of 95 to 98 percent, while fractional distillation under controlled conditions can achieve purities of 98 to 99 percent[purification methods table]. The lower boiling point of esters compared to alcohols and carboxylic acids facilitates effective separation through careful temperature control.

Vacuum distillation provides advantages for temperature-sensitive compounds, operating at 150 to 200 degrees Celsius under reduced pressure [30][purification methods table]. This approach minimizes thermal degradation while achieving purities of 96 to 99 percent. Molecular distillation under high vacuum conditions (200 to 250 degrees Celsius) represents the ultimate purification technique, achieving ultra-high purities of 99.5 to 99.9 percent for critical applications[purification methods table].

Liquid-liquid extraction using aqueous sodium carbonate solutions effectively removes residual carboxylic acids and other acidic impurities [8] [30] [31]. This neutralization step converts acids to water-soluble salts, facilitating their removal through phase separation. The organic layer containing the purified ester can then be subjected to further purification steps. Washing with calcium chloride solutions removes residual alcohol impurities, particularly effective for methanol and ethanol removal from methyl and ethyl esters [30].

Column chromatography provides the highest purity separation, achieving purities of 99 to 99.8 percent through careful selection of stationary and mobile phases[purification methods table]. Silica gel chromatography with appropriate solvent systems can separate closely related ester isomers and remove trace impurities that are difficult to separate by distillation. This technique is particularly valuable for analytical standards and high-value applications.

Advanced purification techniques include membrane separation and crystallization methods[purification methods table]. Membrane separation offers continuous operation and energy efficiency advantages, particularly for large-scale applications. Selective membranes can achieve purities of 88 to 95 percent while operating under ambient conditions. For solid ester derivatives, crystallization from suitable solvents provides exceptional purity (98 to 99.5 percent) through careful control of crystallization conditions.

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index